3-(3-Methylphenyl)pyrazin-2-amine
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Overview
Description
3-(3-Methylphenyl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of a methyl group on the phenyl ring and an amine group on the pyrazine ring makes this compound particularly interesting for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)pyrazin-2-amine typically involves the reaction of 3-methylphenylhydrazine with 2-chloropyrazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydrazine attacks the chloropyrazine, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated pyrazine derivatives.
Scientific Research Applications
3-(3-Methylphenyl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyrazin-2-amine: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
3-(4-Methylphenyl)pyrazin-2-amine: Similar structure but with the methyl group in a different position, leading to potential differences in properties and applications.
2-Aminopyrazine: A simpler structure without the phenyl group, used as a basic building block in various syntheses.
Uniqueness
3-(3-Methylphenyl)pyrazin-2-amine is unique due to the specific positioning of the methyl group on the phenyl ring and the amine group on the pyrazine ring. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
116114-59-1 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(3-methylphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(7-8)10-11(12)14-6-5-13-10/h2-7H,1H3,(H2,12,14) |
InChI Key |
BXLHLWLGHGGRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CN=C2N |
Origin of Product |
United States |
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